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In the landscape of Acute Myeloid Leukemia (AML) research, the quest for novel therapeutic

agents that can overcome the limitations of current treatments is paramount. While the term

"Soclac" does not correspond to a recognized compound in published AML literature,

extensive research has been conducted on a potent and promising acid ceramidase (AC)

inhibitor known as SACLAC. This guide provides a comprehensive overview of SACLAC's

performance, mechanism of action, and supporting experimental data in the context of AML,

offering valuable insights for researchers, scientists, and drug development professionals.

SACLAC: A Novel Acid Ceramidase Inhibitor

SACLAC, chemically defined as (2S,3R)2-chloro-N-(1,3-dihydroxyoctadecan-2-yl)acetamide, is

a ceramide analog that has demonstrated significant preclinical efficacy against AML.[1] It

functions by irreversibly inhibiting acid ceramidase (AC), an enzyme that is overexpressed in

AML and contributes to the survival of leukemic cells by breaking down the pro-apoptotic lipid

ceramide into the pro-survival lipid sphingosine-1-phosphate (S1P).[2][3] By blocking AC,

SACLAC shifts the sphingolipid balance towards apoptosis, making it a promising candidate for

AML therapy.[4]

Performance and Efficacy of SACLAC in AML
Experimental studies have consistently demonstrated SACLAC's potent anti-leukemic activity

across a broad range of AML cell lines and patient samples.

Table 1: In Vitro Efficacy of SACLAC in Acute Myeloid Leukemia
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Parameter
Cell Lines /
Samples

Result Citation

EC50
30 human AML cell

lines
~3 µM [2]

Viability Reduction
HL-60/VCR, THP-1,

OCI-AML2

Dose-dependent

decrease

Colony Formation
Primary AML patient

samples

Dose-dependent

inhibition

Apoptosis Induction

OCI-AML2 cells,

primary patient

samples

Time and dose-

dependent increase

Caspase 3/7

Activation
OCI-AML2 cells

Dose-dependent

increase

Mitochondrial

Membrane

Depolarization

OCI-AML2 cells
Time-dependent

increase

Table 2: In Vivo Efficacy of SACLAC in AML Xenograft Models

Animal Model AML Cell Line
Treatment
Regimen

Key Findings Citation

NSG Mice
MV4-11 (YFP-

Luc labeled)

5 mg/kg

SACLAC,

5x/week for 18

injections (tail-

vein)

~75% reduction

in circulating

leukemic cells.

No overt toxicity.

NSG Mice U937 Not specified

Up to 50%

reduction in

leukemic cells in

the bone marrow.
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Mechanism of Action: A Dual Impact on
Sphingolipid Metabolism and Mcl-1 Splicing
SACLAC's anti-leukemic effects are rooted in its ability to modulate two critical cellular

pathways:

Alteration of Sphingolipid Rheostat: By inhibiting acid ceramidase, SACLAC directly leads to

an accumulation of intracellular ceramide, a pro-apoptotic lipid, and a decrease in

sphingosine-1-phosphate (S1P), a pro-survival lipid. This shift in the ceramide/S1P balance,

often referred to as the sphingolipid rheostat, pushes the cell towards apoptosis.

Modulation of Mcl-1 Splicing: SACLAC treatment has been shown to reduce the levels of the

splicing factor SF3B1. This leads to the alternative splicing of the anti-apoptotic protein Mcl-1

mRNA, favoring the production of the pro-apoptotic Mcl-1S isoform over the pro-survival Mcl-

1L isoform. The increased Mcl-1S/Mcl-1L ratio further contributes to the induction of

apoptosis in AML cells.
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Caption: Mechanism of SACLAC-induced apoptosis in AML cells.

Experimental Protocols
The following are summaries of key experimental methodologies used to evaluate the efficacy

of SACLAC.
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Cell Viability Assay (MTS Assay)

Objective: To determine the half-maximal effective concentration (EC50) of SACLAC.

Method: Human AML cell lines were seeded in 96-well plates and treated with increasing

concentrations of SACLAC for 24 and 48 hours. Cell viability was assessed using the MTS

(3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

assay, which measures the metabolic activity of viable cells. Absorbance was read at 490

nm, and the data was normalized to vehicle-treated controls.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis.

Method: AML cells were treated with SACLAC for specified durations. Cells were then

harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V

binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells,

while PI stains necrotic cells. The stained cells were analyzed by flow cytometry to

differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Xenograft Studies

Objective: To evaluate the anti-leukemic activity of SACLAC in a living organism.

Method: Immunodeficient NOD-scid IL2Rgammanull (NSG) mice were injected with human

AML cell lines (e.g., MV4-11). After confirmation of engraftment, mice were treated with

SACLAC (e.g., 5 mg/kg) or a vehicle control via tail-vein injection. Leukemic burden was

monitored by measuring the percentage of human CD45-positive cells in the peripheral

blood using flow cytometry. Animal weight and overall health were monitored to assess

toxicity.
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Caption: Preclinical evaluation workflow for SACLAC in AML.

Future Directions and Clinical Potential
The preclinical data for SACLAC are compelling, highlighting its potential as a novel

therapeutic agent for AML. Studies have shown that SACLAC is cytotoxic across a wide array

of AML cell lines and primary patient samples and can reduce leukemic burden in animal

models with no apparent toxicity at the administered doses.

However, challenges remain, primarily concerning the in vivo delivery and solubility of the

compound. Future research will need to focus on optimizing the formulation of SACLAC to

enhance its pharmacokinetic properties and clinical potential. Further investigation into

combination therapies, where SACLAC could be used alongside existing AML treatments, may

also unlock synergistic effects and improve patient outcomes.
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In conclusion, while the search for "Soclac" in the context of AML did not yield specific findings,

the closely related compound SACLAC has emerged as a well-characterized and promising

therapeutic candidate. Its dual mechanism of action, targeting both the sphingolipid rheostat

and Mcl-1 splicing, presents a novel strategy for inducing apoptosis in leukemic cells. The

comprehensive experimental data summarized here provides a strong foundation for the

continued development of SACLAC and other acid ceramidase inhibitors for the treatment of

acute myeloid leukemia.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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